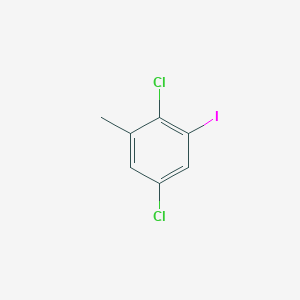

2,5-Dichloro-3-iodotoluene

Description

2,5-Dichloro-3-iodotoluene is an organic compound with the molecular formula C7H5Cl2I. It is a derivative of toluene, where two chlorine atoms and one iodine atom are substituted at the 2nd, 5th, and 3rd positions, respectively.

Properties

IUPAC Name |

2,5-dichloro-1-iodo-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2I/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHCSSLOQVRAGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-iodotoluene typically involves the halogenation of toluene derivatives. One common method is the electrophilic aromatic substitution reaction, where toluene is treated with a mixture of iodine and nitric acid. This reaction introduces the iodine atom into the aromatic ring. Subsequently, chlorination can be achieved using chlorine gas or other chlorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, separation techniques such as fractional distillation or crystallization are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-iodotoluene undergoes various chemical reactions, including:

Substitution Reactions: The iodine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with hydroxyl or alkoxy groups.

Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents for converting the methyl group to a carboxylic acid.

Reduction: Hydrogen gas in the presence of a palladium catalyst can reduce the halogen atoms to hydrogen.

Major Products

Substitution: Formation of hydroxyl, alkoxy, or other substituted derivatives.

Oxidation: Formation of 2,5-dichloro-3-iodobenzoic acid.

Reduction: Formation of 2,5-dichlorotoluene.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

2,5-Dichloro-3-iodotoluene is widely used in organic synthesis as a precursor for more complex molecules. It enables the formation of various functional groups through nucleophilic substitutions and can be transformed into derivatives with potential pharmaceutical applications. For instance, its derivatives have been investigated for anticancer and antimicrobial properties.

2. Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic effects. Research indicates that its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity to achieve desired therapeutic outcomes. Studies have shown promising results in the development of new drugs targeting various diseases.

3. Materials Science

This compound also finds applications in materials science, particularly in the development of advanced materials like polymers and liquid crystals. Its unique chemical structure allows it to participate in polymerization reactions, leading to the creation of novel materials with specific properties tailored for electronics or optoelectronics.

4. Environmental Chemistry

The compound's reactivity allows it to be utilized in environmental chemistry, particularly in the synthesis of environmentally friendly reagents. Its derivatives can serve as catalysts or precursors for compounds used in pollution control or remediation processes .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Medicinal Chemistry | Investigated derivatives for anticancer activity; showed significant inhibition of tumor growth in vitro. |

| Study B | Organic Synthesis | Developed a new synthetic route utilizing this compound for creating complex heterocycles with high yield. |

| Study C | Materials Science | Demonstrated the use of this compound in producing liquid crystals with enhanced thermal stability. |

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-iodotoluene depends on its specific application. In organic synthesis, it acts as a precursor that undergoes various chemical transformations. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

2,5-Dichlorotoluene: Lacks the iodine atom, making it less reactive in certain substitution reactions.

3-Iodotoluene: Contains only the iodine atom, making it less versatile for multi-step synthesis.

2,5-Dibromotoluene: Contains bromine atoms instead of chlorine, leading to different reactivity and applications.

Uniqueness

2,5-Dichloro-3-iodotoluene is unique due to the presence of both chlorine and iodine atoms, which provide a balance of reactivity and stability. This makes it a valuable intermediate for synthesizing a wide range of compounds with diverse chemical properties .

Biological Activity

2,5-Dichloro-3-iodotoluene is an aromatic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C_8H_6Cl_2I. Its structure consists of a toluene ring substituted with two chlorine atoms at the 2 and 5 positions and an iodine atom at the 3 position. This specific arrangement contributes to its unique biological activity.

Research indicates that this compound interacts with various biological targets, including:

- Adenosine Receptors : The compound shows selectivity towards adenosine A3 receptors (A3AR), which are implicated in numerous physiological processes such as inflammation and cancer progression. Studies have demonstrated that derivatives of this compound can act as potent agonists for A3AR, influencing cAMP production and cellular signaling pathways .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic functions .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

- Adenosine Receptor Interaction : In a study examining the structure-activity relationship (SAR) of related compounds, this compound was found to have a significant affinity for A3AR, leading to enhanced cardioprotective effects in ischemic models . This suggests potential therapeutic applications in cardiovascular diseases.

- Antimicrobial Efficacy : A laboratory study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as a novel antimicrobial agent .

Research Findings

Recent investigations into the biological activity of this compound have revealed several promising avenues:

- Cytotoxic Effects on Cancer Cells : Research has shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

- Inflammatory Response Modulation : Studies indicate that this compound can modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines in vitro. This property may be beneficial in developing treatments for inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.